3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with dimethoxy groups and an imidazo[1,2-a]pyridine ring system, which is further substituted with a phenyl group.
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides good yields of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as potassium persulfate and iodine .
Chemical Reactions Analysis
3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using gold-catalyzed oxidation of terminal alkynes to glyoxals.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its potential therapeutic effects, including its role as a COX-2 inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic agent.
Minodronic acid: Used in the treatment of osteoporosis.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to varied biological activities and therapeutic applications.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-17-12-11-16(14-18(17)28-2)22(26)24-21-20(15-8-4-3-5-9-15)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26) |
InChI Key |
IPTXZXLNWYUTNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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